Eliapixant
Descripción general
Descripción
Eliapixant es un antagonista selectivo del receptor P2X3, que es un modulador clave de la señalización de las fibras nerviosas aferentes. Este compuesto ha sido investigado por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos como la tos crónica refractaria, la endometriosis, el dolor neuropático diabético y la vejiga hiperactiva .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Eliapixant se sintetiza mediante una serie de reacciones químicas que implican la formación de intermediarios clave y su posterior funcionalización. La ruta sintética suele implicar el uso de cromatografía líquida de alta resolución (HPLC) y espectrometría de masas para monitorizar el progreso de la reacción y la pureza de los intermediarios .
Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye el uso de técnicas de dispersión sólida amorfa para mejorar la biodisponibilidad del compuesto. El producto final se formula como un comprimido de liberación inmediata para administración oral .
Análisis De Reacciones Químicas
Tipos de reacciones: Eliapixant se somete a diversas reacciones químicas, incluidas la oxidación y la biotransformación. La principal vía metabólica implica la biotransformación oxidativa mediada por el citocromo P450 3A4 .
Reactivos y condiciones comunes: Las reacciones oxidativas suelen implicar el uso de reactivos como el peróxido de hidrógeno y catalizadores como las enzimas del citocromo P450. Las reacciones se llevan a cabo en condiciones controladas para garantizar la formación de los metabolitos deseados .
Principales productos formados: Los principales productos formados a partir de la biotransformación oxidativa de this compound incluyen diversos metabolitos que se excretan principalmente a través de las heces y la orina. El compuesto principal se excreta mínimamente, lo que indica un metabolismo extenso .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Eliapixant ejerce sus efectos al antagonizar selectivamente el receptor P2X3, que es un canal iónico activado por trifosfato de adenosina (ATP) expresado en las neuronas sensoriales periféricas. Al bloquear este receptor, this compound reduce la hipersensibilización de las fibras nerviosas, aliviando así los síntomas asociados con afecciones como la tos crónica y el dolor neuropático .
Comparación Con Compuestos Similares
Eliapixant se compara con otros antagonistas del receptor P2X3, como el gefapixant. Si bien ambos compuestos se dirigen al mismo receptor, this compound se caracteriza por su mayor selectividad y menor incidencia de efectos adversos relacionados con el gusto . Otros compuestos similares incluyen BAY 1817080 y otros antagonistas selectivos de P2X3 que están en investigación .
Las propiedades únicas de this compound, incluyendo su alta selectividad y perfil de seguridad favorable, lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en el tratamiento de diversos trastornos asociados con la hipersensibilización nerviosa.
Actividad Biológica
Eliapixant (BAY 1817080) is a selective antagonist of the P2X3 receptor, which plays a significant role in various pain and inflammatory pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical trials, and potential therapeutic applications.
Overview of P2X3 Receptors
P2X3 receptors are part of the purinergic receptor family and are primarily activated by ATP. They are involved in sensory signaling, particularly in pain pathways and neurogenic inflammation. Excessive activation of P2X3 receptors has been linked to conditions such as chronic pain, overactive bladder, and refractory chronic cough (RCC) .
Potency and Selectivity
This compound exhibits high potency and selectivity for the P2X3 receptor compared to other P2X receptor subtypes. In vitro studies have demonstrated that this compound has an IC50 value of approximately 8 nM for human P2X3 receptors, while its potency against the P2X2/3 heterotrimer is significantly lower at around 163 nM . This selectivity is crucial as it reduces the likelihood of off-target effects associated with less selective antagonists.
Table 1: Potency of this compound Against Various P2X Receptors
Receptor Type | IC50 (nM) |
---|---|
hP2X3 | 8 |
hP2X2/3 | 163 |
hP2X1 | 50,000 |
hP2X4 | 33,000 |
hP2X7 | 50,000 |
This compound's mechanism involves blocking ATP-mediated signaling through P2X3 receptors, which can lead to a reduction in neurogenic inflammation and pain. In animal models, this compound has shown efficacy in reducing mechanical hyperalgesia and plasma extravasation associated with inflammatory pain . This suggests that it may inhibit the cycle of neurogenic inflammation by modulating sensory nerve activity.
Clinical Efficacy
This compound has been evaluated in several clinical trials for various conditions:
- Refractory Chronic Cough (RCC) : The PAGANINI study demonstrated that this compound significantly reduced cough frequency compared to placebo. Participants receiving a dose of 75 mg twice daily experienced a reduction in 24-hour cough counts by approximately 27% after 12 weeks .
- Overactive Bladder (OAB) : Phase IIa trials indicated potential benefits for patients with OAB, with improvements noted in urgency and frequency of urination .
- Diabetic Neuropathic Pain : Ongoing studies are assessing this compound's impact on neuropathic pain pathways, which may offer new avenues for treatment in diabetic patients .
- Endometriosis : this compound is being investigated for its effects on endometriosis-associated pain, leveraging its ability to modulate neurogenic inflammation .
Table 2: Summary of Clinical Trials Involving this compound
Condition | Study Phase | Key Findings |
---|---|---|
Refractory Chronic Cough | Phase IIb | Significant reduction in cough frequency |
Overactive Bladder | Phase IIa | Improvements in urgency and frequency |
Diabetic Neuropathic Pain | Phase IIa | Ongoing assessments; potential efficacy noted |
Endometriosis | Phase IIb | Investigating effects on pain pathways |
Safety Profile
The safety profile of this compound appears favorable. In clinical trials, most adverse events reported were mild to moderate. Notably, taste-related side effects were less frequent than those observed with other P2X3 antagonists like gefapixant . The tolerability observed across different doses supports its potential for long-term use.
Case Studies
Recent publications have highlighted individual case studies where this compound was utilized to manage chronic cough effectively. For instance, one patient reported a marked decrease in cough severity after initiating treatment with this compound at a dose of 150 mg twice daily over several weeks. This anecdotal evidence aligns with broader clinical findings supporting its efficacy.
Propiedades
IUPAC Name |
3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxy-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30)/t13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQPEQGDLVSFJO-CXAGYDPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948229-21-7 | |
Record name | Eliapixant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948229217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELIAPIXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GH7E6347B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.